![molecular formula C12H8ClNOS B12624749 3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]- CAS No. 918107-90-1](/img/structure/B12624749.png)
3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]- is a chemical compound belonging to the isothiazolone family. Isothiazolones are known for their antimicrobial properties and are widely used as preservatives in various industries. This particular compound is characterized by the presence of a 5-chloro substituent and a 4-ethynylphenylmethyl group, which contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-mercaptobenzothiazole with 4-ethynylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like ethanol or dimethyl sulfoxide at room temperature or under reflux.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Amino derivatives, thio derivatives
Aplicaciones Científicas De Investigación
3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new antimicrobial agents.
Biology: Studied for its antimicrobial properties, it is used in experiments to understand its mechanism of action against various microorganisms.
Industry: Employed as a preservative in products such as paints, coatings, and personal care items to prevent microbial growth.
Mecanismo De Acción
The antimicrobial activity of 3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]- is primarily due to its ability to disrupt the cellular processes of microorganisms. The compound targets essential enzymes and proteins, leading to the inhibition of cell wall synthesis, protein synthesis, and DNA replication. The presence of the 5-chloro and 4-ethynylphenylmethyl groups enhances its binding affinity to these molecular targets, making it highly effective against a broad spectrum of microbes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT)
- 2-methyl-4-isothiazolin-3-one (MIT)
- 1,2-benzisothiazolin-3-one (BIT)
Uniqueness
Compared to other isothiazolones, 3(2H)-Isothiazolone, 5-chloro-2-[(4-ethynylphenyl)methyl]- exhibits enhanced antimicrobial activity due to the presence of the ethynyl group, which increases its lipophilicity and facilitates better penetration into microbial cells. Additionally, the 5-chloro substituent contributes to its stability and resistance to degradation, making it a more potent and durable antimicrobial agent.
Propiedades
Número CAS |
918107-90-1 |
|---|---|
Fórmula molecular |
C12H8ClNOS |
Peso molecular |
249.72 g/mol |
Nombre IUPAC |
5-chloro-2-[(4-ethynylphenyl)methyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C12H8ClNOS/c1-2-9-3-5-10(6-4-9)8-14-12(15)7-11(13)16-14/h1,3-7H,8H2 |
Clave InChI |
RQNISIYIEHFPOE-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC=C(C=C1)CN2C(=O)C=C(S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Ethoxyethyl)-4-[(naphthalen-2-yl)methyl]piperazine](/img/structure/B12624666.png)
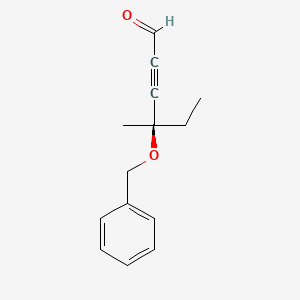

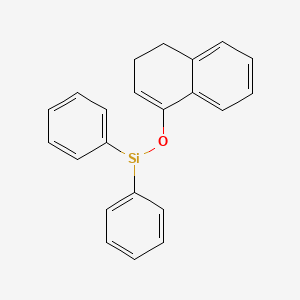
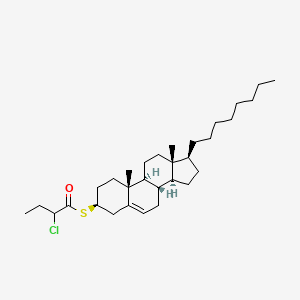
![3-(3-Methylthiophen-2-yl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12624693.png)
![(1Z)-N-[2-(Bromomethyl)-5-chlorophenyl]-2,2,2-trifluoroethanimidoyl chloride](/img/structure/B12624705.png)


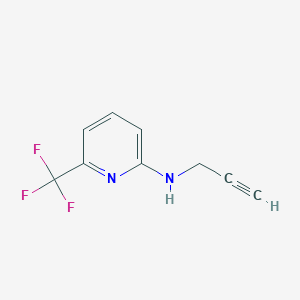
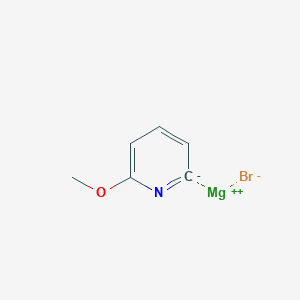
![1-(4-chlorophenyl)-N-{2-[2-ethyl-2-methyl-4-(3-methylbutyl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine](/img/structure/B12624734.png)
![{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B12624744.png)

